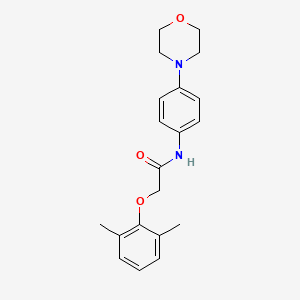

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. It was initially developed as an antiviral drug but later found to have potent anti-tumor properties. DMXAA has been shown to have a unique mechanism of action that makes it a promising candidate for cancer treatment.

Scientific Research Applications

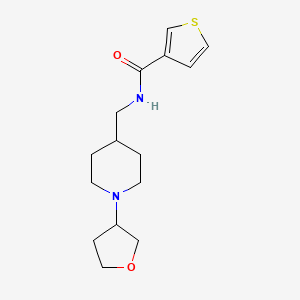

Antifungal Activity

2-(2,6-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide derivatives have been identified as potent antifungal agents, particularly against Candida and Aspergillus species. A specific derivative demonstrated significant fungicidal activity and broad antifungal properties in vitro, including against molds and dermatophytes, with in vivo efficacy confirmed in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

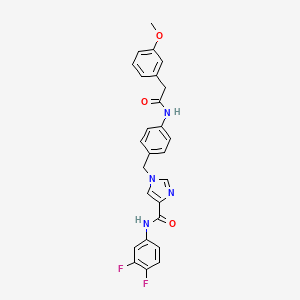

Anticonvulsant Properties

Certain analogs of 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide have shown promising anticonvulsant activities. For instance, one study found that racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was particularly effective in mouse models of epilepsy, demonstrating a potent ability to protect against focal seizures and increase seizure threshold. Its mechanism of action includes inhibition of voltage-gated sodium currents and potentiation of GABAergic effects (Pękala et al., 2011).

Structural and Inclusion Compounds

The structural aspects of compounds related to 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide have been explored, particularly in the context of forming salts and inclusion compounds with mineral acids. These compounds demonstrate varied interactions depending on the type of acid used, leading to different physical states such as gels or crystalline solids. The fluorescence properties of these compounds also vary significantly depending on their protonated state or interaction with other molecules (Karmakar et al., 2007).

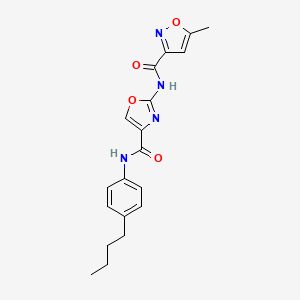

Antimicrobial and Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable antimicrobial effectiveness against selected bacterial and fungal species, with some showing potent activity. Notably, their hemolytic activity was generally low, suggesting a favorable therapeutic index for potential antimicrobial applications (Gul et al., 2017).

properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15-4-3-5-16(2)20(15)25-14-19(23)21-17-6-8-18(9-7-17)22-10-12-24-13-11-22/h3-9H,10-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUNCVOUWRNZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322575 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

CAS RN |

448221-80-5 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2813901.png)

![3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2813904.png)

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2813905.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2813906.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)

![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine](/img/structure/B2813912.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2813917.png)